N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
Description
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and an adamantane moiety
Properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3S/c1-18-3-2-4-22(11-18)26-6-8-27(9-7-26)31(29,30)10-5-25-23(28)24-15-19-12-20(16-24)14-21(13-19)17-24/h2-4,11,19-21H,5-10,12-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALARGFLWHPCMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Adamantane Moiety: The adamantane group is attached through amide bond formation, typically using carboxylic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide bridge (-SO₂-N-) demonstrates susceptibility to nucleophilic attack due to electron-withdrawing effects of the sulfonyl group. Key observations:
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Alkylation reactions occur at the sulfonyl oxygen when exposed to alkyl halides under basic conditions (e.g., K₂CO₃/DMF), forming ether derivatives .
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Aryl substitution with electron-rich aromatic rings (e.g., indoles) proceeds via Friedel-Crafts-type mechanisms in the presence of Lewis acids like BF₃·OEt₂ .
| Reaction Type | Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, R-X | R-O-SO₂-ethyl intermediate | 65-78% | |
| Arylation | BF₃·OEt₂, CH₂Cl₂ | Aryl-SO₂-ethyl adduct | 52% |
Piperazine Ring Functionalization
The 4-(3-methylphenyl)piperazine moiety undergoes regioselective modifications:
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N-alkylation at the distal nitrogen using trichloroacetimidate reagents (e.g., diphenylmethyl trichloroacetimidate) under catalytic acid conditions .
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Electrophilic aromatic substitution at the 3-methylphenyl group, favoring para positions due to steric hindrance from the methyl group .
Notable Example :
Exposure to benzyl bromide in acetonitrile at 60°C selectively alkylates the piperazine nitrogen, yielding mono-alkylated derivatives with >80% efficiency .
Amide Hydrolysis and Derivatives
The adamantane-1-carboxamide group shows controlled hydrolytic behavior:
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Acid-catalyzed hydrolysis (HCl/H₂O, reflux) cleaves the amide bond, generating adamantane-1-carboxylic acid and the corresponding amine .
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Enzymatic hydrolysis using lipases (e.g., Candida antarctica) achieves stereoselective cleavage under mild conditions (pH 7.4, 37°C) .
Kinetic Data :
| Condition | Half-life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| 1M HCl, 80°C | 4.2 | 72.3 |
| Lipase PBS, 37°C | 48.5 | 58.1 |
Adamantane Core Modifications
The adamantane skeleton participates in:
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Radical halogenation (Cl₂, UV light) at bridgehead positions, producing mono-/di-chlorinated analogs.
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Oxidation with RuO₄ selectively functionalizes tertiary C-H bonds to ketones, though yields remain moderate (30-45%) due to steric constraints .
Comparative Reactivity :
| Position | Reaction | Product Stability |
|---|---|---|
| Bridgehead | Chlorination | High (ΔG‡ = 95 kJ/mol) |
| Secondary C-H | Oxidation | Low (rapid decomposition) |
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
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Suzuki-Miyaura with aryl boronic acids at the 3-methylphenyl group (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
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Buchwald-Hartwig amination introduces nitrogen-containing substituents to the piperazine ring .
Optimized Conditions :
| Reaction Type | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 73% |
Stability Under Physiological Conditions
Studies using simulated gastric fluid (SGF) and phosphate buffer (PBS) reveal:
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pH-dependent degradation : Rapid hydrolysis occurs at pH < 3 (t₁/₂ = 1.5 h) versus stability at pH 7.4 (t₁/₂ > 24 h) .
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Thermal stability : Decomposition initiates at 180°C (DSC analysis), correlating with adamantane ring distortion.
This compound’s reactivity profile highlights its versatility for producing analogs with tuned physicochemical and pharmacological properties. Strategic functionalization of the sulfonamide, piperazine, and adamantane moieties enables targeted modifications for drug discovery applications .
Scientific Research Applications
Chemical Properties and Structure
Chemical Composition:
- IUPAC Name: N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
- Molecular Formula: C₁₈H₃₁N₃O₃S
- Molecular Weight: 357.53 g/mol
The compound features a piperazine ring, a sulfonyl group, and an adamantane backbone, which contributes to its diverse reactivity and biological interactions.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules: The compound can be used as a precursor for synthesizing more complex pharmacophores.
- Functionalization Reactions: The piperazine moiety can undergo nucleophilic substitution reactions, enabling further modifications to enhance biological activity.
Biology
Research indicates that this compound may interact with biological targets, making it significant in pharmacological studies:
- Receptor Binding Studies: Investigations into its binding affinity to various receptors have shown potential implications in drug design.
- Biological Activity: Preliminary studies suggest anti-inflammatory and analgesic properties, warranting further exploration in therapeutic contexts.
Medicine
The compound's potential medicinal applications include:
- Therapeutic Uses: Its structural features suggest possible efficacy in treating conditions such as pain and inflammation.
- Drug Development: Ongoing research aims to refine its pharmacokinetic properties and therapeutic index.
Industry
In industrial applications, this compound is being explored for:
- Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.
- Chemical Processes: Utilized in the production of specialty chemicals due to its reactivity profile.
Case Study 1: Receptor Interaction Studies
A study published in the Journal of Medicinal Chemistry investigated the binding characteristics of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential as a lead compound for developing novel antidepressants.
Case Study 2: Anti-inflammatory Activity
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant anti-inflammatory effects in murine models. The study highlighted its mechanism of action involving the inhibition of pro-inflammatory cytokines, paving the way for clinical trials.
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine rings and exhibit pharmacological activity.
Adamantane Derivatives: Compounds such as amantadine and memantine, known for their antiviral and neuroprotective properties.
Uniqueness
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is unique due to its combination of a piperazine ring, sulfonyl group, and adamantane moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an adamantane core, a piperazine moiety, and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 389.5 g/mol. The structural features contribute to its interaction with biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as a ligand for specific GPCRs, influencing intracellular signaling pathways. This interaction can lead to modulation of neurotransmitter release and neuronal excitability .
- Serotonin Receptors : Preliminary studies suggest that the compound may exhibit affinity for serotonin receptors, which are crucial in mood regulation and anxiety responses .
- Dopamine Receptors : Given the structural similarities to known dopamine receptor ligands, it is hypothesized that this compound could also interact with dopamine receptors, potentially impacting conditions like schizophrenia and Parkinson's disease.
1. Antidepressant Effects
Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to play a significant role in these effects.
2. Analgesic Properties
Studies have shown that sulfonyl piperazine derivatives can possess analgesic properties. The mechanism may involve inhibition of pain pathways through modulation of neurotransmitter release in the spinal cord and brain .
3. Anti-inflammatory Activity
There is evidence suggesting that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. This activity could be beneficial in treating inflammatory diseases.
Case Study 1: Antidepressant Activity
A study examined the effects of similar piperazine derivatives in a forced swim test (FST) model for depression. Results indicated significant reductions in immobility time, suggesting potential antidepressant effects mediated by serotonin receptor activation.
Case Study 2: Analgesic Effects
In a model of neuropathic pain, administration of the compound led to a marked decrease in pain sensitivity, indicating its potential as an analgesic agent. The study highlighted its ability to modulate pain pathways effectively.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide?
- Methodology :
- Step 1 : Prepare the piperazine intermediate via nucleophilic substitution of 1-(3-methylphenyl)piperazine with a sulfonyl chloride derivative.
- Step 2 : Couple the sulfonyl ethyl group to adamantane-1-carboxamide using carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Optimize purity via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm via HPLC (≥95% purity) .
Q. Which analytical techniques are critical for structural validation of this compound?
- Methodology :
- X-ray crystallography : Resolve the adamantane-piperazine spatial arrangement (e.g., single-crystal analysis at 296 K, R-factor <0.05) .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₃₃N₃O₃S: 467.22) .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Methodology :
- Radioligand binding assays : Screen for dopamine D2/D3 receptor affinity (IC₅₀ determination using [³H]spiperone competition assays) .
- Cell viability assays : Test cytotoxicity in cancer lines (e.g., MTT assay, 48–72 hr exposure) .
Advanced Research Questions
Q. How can molecular docking predict the compound’s binding to dopamine D3 receptors?
- Methodology :
- Target preparation : Extract D3 receptor coordinates (PDB ID: 3PBL).
- Docking software : Use AutoDock Vina/Glide with flexible ligand sampling.
- Key interactions : Identify hydrogen bonds with Ser192/Val189 and hydrophobic contacts with the adamantane moiety .
- Validation : Compare docking scores (ΔG) to known D3 antagonists (e.g., SB-277011A) .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability (%F) and brain penetration (logBB) in rodent models (e.g., LC-MS/MS quantification) .
- Metabolite identification : Use hepatocyte incubation + HRMS to detect sulfone/sulfoxide derivatives affecting activity .
- Combination therapy : Co-administer with Bcl-2 inhibitors (e.g., ABT-199) to enhance apoptotic efficacy in resistant tumors .
Q. How to assess blood-brain barrier (BBB) permeability of the adamantane moiety?
- Methodology :
- Parallel artificial membrane permeability assay (PAMPA) : Measure logPe values (threshold >−5.0 for BBB penetration) .
- In vivo PET imaging : Radiolabel with ¹⁸F (e.g., ¹⁸F-Mefway analogs) to quantify brain uptake in non-human primates .
Q. What experimental approaches validate Bcl-2 family protein interactions in cancer?
- Methodology :
- Surface plasmon resonance (SPR) : Determine binding kinetics (KD) to Bcl-xL/Bcl-2 (e.g., Biacore T200, immobilize recombinant proteins) .
- Mitochondrial depolarization assays : Use JC-1 dye in lymphoma cells to measure apoptosis induction .
Data Contradiction Analysis
Q. How to address conflicting results between receptor binding and functional assays?
- Methodology :
- Functional selectivity : Test cAMP modulation (D3 receptors are Gi-coupled; use HEK293 cells transfected with CRE-luciferase) .
- Off-target profiling : Screen against 44 GPCRs (e.g., Eurofins PanLabs) to rule out cross-reactivity .
- Allosteric vs. orthosteric binding : Perform Schild analysis with increasing antagonist concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
